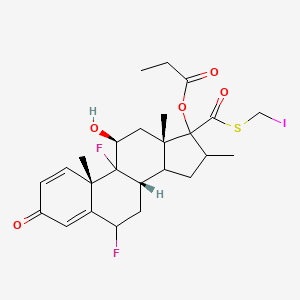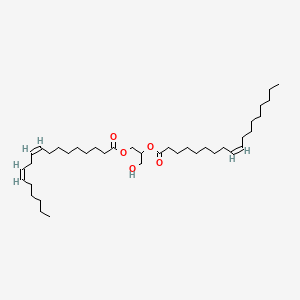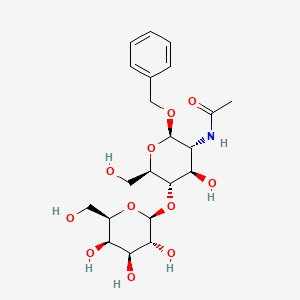
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside involves multiple steps, including methylation, benzoylation, tosylations, and glycosylation reactions. For instance, Matta et al. (1984) described a method starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, undergoing methylation and subsequent reactions to yield the disaccharide derivative. This synthesis pathway highlights the complexity and the precision required in glycoside synthesis, particularly in achieving specific glycosidic linkages and protecting group strategies (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside and its derivatives has been established through spectroscopic methods, including 13C-NMR. The detailed structure elucidation provides insights into the stereochemistry and conformation of the glycosidic linkages, which are crucial for understanding the molecule's reactivity and interactions (Matta, Vig, & Abbas, 1984).
Chemical Reactions and Properties
Selective cleavage of glycosidic linkages in this compound has been studied to develop methodologies for the selective manipulation of polysaccharides. These studies contribute to a broader understanding of glycosidic bond stability and the conditions required for selective hydrolysis, which is relevant for the degradation and modification of complex carbohydrates (Dmitrieve, Knirel, & Kochetkov, 1973).
Applications De Recherche Scientifique
Biological Activity of Related Glycosides
Glycosides similar to Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside are explored for their cytotoxic and apoptosis-inducing properties. For instance, acacic acid-type saponins (AATS), which share a similar complex glycoside structure, have been studied for their cancer-related activities. These activities include cytotoxic/antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. The structural features, such as the trisaccharide and tetrasaccharide moieties attached to the aglycone, are crucial for their biological activity. These findings suggest a potential for similar glycosides to be investigated for antitumor applications (Lacaille‐Dubois et al., 2011).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor potential of benzoxaboroles, compounds that can be structurally related to glycosides, highlights another area of interest. Benzoxaboroles are derivatives of phenylboronic acids and have shown a wide range of biological activities, including acting as antimicrobial and antitumor agents. This suggests that the study of glycosides with similar structures could uncover new therapeutic agents with broad applications (Adamczyk-Woźniak et al., 2009).
Pharmacological Applications
The pharmacological applications of compounds like N-acetylcysteine (NAC) against insulin resistance and type-2 diabetes development provide insight into the therapeutic potential of similar glycosides. NAC's diverse biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest that structurally related glycosides could also be explored for their therapeutic potential in treating chronic conditions (Lasram et al., 2015).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the retrieved information. However, as with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The future directions for this compound are not specified in the retrieved information. However, given its biochemical nature, it could potentially be used in various research fields, including biochemistry and medicinal chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and product datasheets124.
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUTXOZIXYNPMH-VSPFHFLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

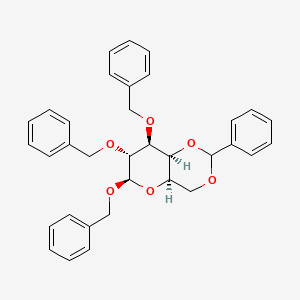
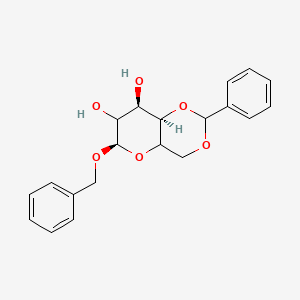
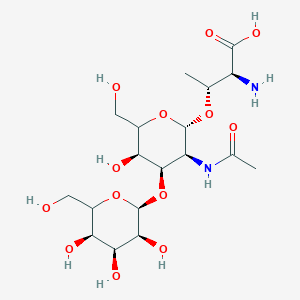
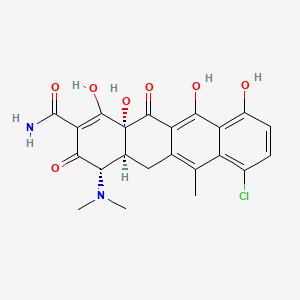

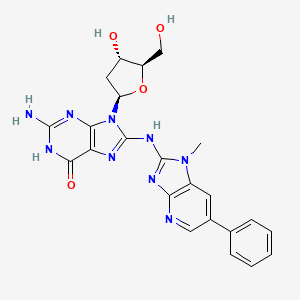
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
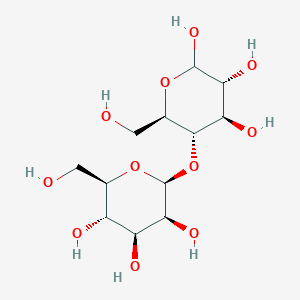
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
